molecular formula C17H12N2O4 B6289103 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 929519-89-1

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

Cat. No.: B6289103
CAS No.: 929519-89-1
M. Wt: 308.29 g/mol
InChI Key: SLTOYMBCVBSJGQ-UHFFFAOYSA-N
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Description

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a cyano group and a dioxoisoquinoline moiety

Mechanism of Action

Target of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives have been used as strong acceptors in the field of functional π-materials . They are important organic materials due to their outstanding electronic properties and potential applications in organic electronic devices .

Mode of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives have high electron affinity values . This suggests that they may interact with their targets by accepting electrons, leading to changes in the electronic properties of the system.

Biochemical Pathways

It is known that benzo[de]isoquinoline-1,3-dione derivatives can lower both the electron affinity and ionic potential, which is beneficial for stabilizing and achieving electron transport for the resulting molecules . This suggests that they may affect pathways related to electron transport.

Pharmacokinetics

It is known that the solubility and stability of similar compounds can be improved by the introduction of triisopropylsilylethynyl groups . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives have potential applications in organic electronic devices . This suggests that they may have effects at the molecular and cellular level related to electronic properties.

Action Environment

It is known that the structural characteristics and device fabrication of similar compounds can be influenced by solution processing . This suggests that environmental factors such as temperature and solvent could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of intermediate compounds, which are further functionalized to introduce the cyano and butanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group to form amines or other derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups.

    Naphthalimide derivatives: These compounds are structurally related and exhibit similar chemical properties.

Uniqueness

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is unique due to the presence of both a cyano group and a butanoic acid moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c18-9-10-7-11-3-1-4-12-15(11)13(8-10)17(23)19(16(12)22)6-2-5-14(20)21/h1,3-4,7-8H,2,5-6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTOYMBCVBSJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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